molecular formula C14H17NO3 B12603254 Ethyl 4-{2-[(E)-(methylimino)methyl]phenoxy}but-2-enoate CAS No. 878044-69-0

Ethyl 4-{2-[(E)-(methylimino)methyl]phenoxy}but-2-enoate

Cat. No.: B12603254
CAS No.: 878044-69-0
M. Wt: 247.29 g/mol
InChI Key: RPVBVKLFOUDGRM-UHFFFAOYSA-N
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Description

Ethyl 4-{2-[(E)-(methylimino)methyl]phenoxy}but-2-enoate is an organic compound with a complex structure that includes an ester functional group, an imine, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{2-[(E)-(methylimino)methyl]phenoxy}but-2-enoate typically involves multiple steps. One common method includes the reaction of ethyl 4-chloro-3-oxobutanoate with 2-[(E)-(methylimino)methyl]phenol under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{2-[(E)-(methylimino)methyl]phenoxy}but-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Ethyl 4-{2-[(E)-(methylimino)methyl]phenoxy}but-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-{2-[(E)-(methylimino)methyl]phenoxy}but-2-enoate involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The ester group can also undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to form reversible covalent bonds with biological targets makes it particularly interesting for medicinal chemistry .

Properties

CAS No.

878044-69-0

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

ethyl 4-[2-(methyliminomethyl)phenoxy]but-2-enoate

InChI

InChI=1S/C14H17NO3/c1-3-17-14(16)9-6-10-18-13-8-5-4-7-12(13)11-15-2/h4-9,11H,3,10H2,1-2H3

InChI Key

RPVBVKLFOUDGRM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CCOC1=CC=CC=C1C=NC

Origin of Product

United States

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